molecular formula C19H20N8O2S B2517870 N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2319838-54-3

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2517870
CAS No.: 2319838-54-3
M. Wt: 424.48
InChI Key: NNBOMEPBLUOATI-UHFFFAOYSA-N
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Description

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex synthetic molecule designed for advanced pharmacological research. This compound features a hybrid structure combining a [1,2,4]triazolo[4,3-b]pyridazine core, an azetidine ring, and a 4-(1H-pyrazol-1-yl)benzenesulfonamide group. Such a structure is characteristic of compounds investigated for targeted protein inhibition. The presence of the sulfonamide moiety often contributes to strong binding affinity by acting as a hydrogen bond acceptor/donor, while the triazole and pyridazine rings are known to be privileged scaffolds in medicinal chemistry for their ability to interact with a wide range of biological targets. Based on its structural features, this compound is a candidate for use in drug discovery programs, particularly in oncology and enzyme inhibition studies. Its complex heterocyclic architecture suggests potential as a kinase inhibitor or a modulator of other enzymatic activity. Researchers can utilize this compound as a key intermediate in synthetic pathways or as a biological probe to investigate specific cellular signaling pathways. The product is provided for non-human research applications only. It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment. For comprehensive product details, including certificates of analysis, pricing, and shipping information, please contact our customer service team.

Properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O2S/c1-14-21-22-18-8-9-19(23-27(14)18)25-12-16(13-25)24(2)30(28,29)17-6-4-15(5-7-17)26-11-3-10-20-26/h3-11,16H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBOMEPBLUOATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=CC=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Triazolo[4,3-b]pyridazine moiety, known for its role in various biological activities.
  • Azetidine ring , which may enhance the compound's pharmacokinetic properties.
  • Pyrazole and benzenesulfonamide groups , contributing to its potential therapeutic effects.

Molecular Formula

The molecular formula for this compound is C13H15N5O2SC_{13}H_{15}N_5O_2S.

Synthesis Methods

Recent studies have focused on the synthesis of related triazolo derivatives. For example, Jiang et al. (2022) synthesized a series of [1,2,4]triazolo derivatives and evaluated their biological activities against various cancer cell lines. The synthetic route typically involves:

  • Formation of triazole via cyclization reactions.
  • Substitution reactions to introduce the azetidine and pyrazole components.

Antitumor Activity

Research indicates that compounds containing the triazolo[4,3-b]pyridazine scaffold exhibit promising antitumor activity. For instance:

  • In vitro studies have shown that certain derivatives inhibit the growth of cancer cell lines such as A549 (lung cancer) by targeting specific pathways like c-Met and VEGFR-2 .
  • Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in tumor growth regulation .

Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial properties:

  • Studies on related oxadiazole derivatives revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • The mechanism often involves inhibition of key bacterial enzymes, disrupting cell wall synthesis or metabolic pathways .

Case Studies and Research Findings

  • Anticancer Studies : A study highlighted the effectiveness of triazolo derivatives in inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation .
  • Antimicrobial Efficacy : Research on 1,3,4-Oxadiazole derivatives showed strong activity against Mycobacterium bovis, suggesting that similar compounds may also be effective against resistant strains .

Comparative Table of Biological Activities

Compound TypeActivity TypeTarget Organism/Cell LineReference
Triazolo DerivativesAntitumorA549 (lung cancer)
Oxadiazole DerivativesAntibacterialS. aureus, E. coli
Triazolo-Based CompoundsAntitubercularMycobacterium bovis

Scientific Research Applications

Antifungal Activity

Research indicates that compounds similar to N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exhibit promising antifungal properties. A study synthesized a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides and evaluated their efficacy against various Candida strains. Many of these compounds demonstrated greater antifungal activity than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .

Anticancer Potential

The compound's structure suggests potential anticancer applications. A study designed and synthesized new sulfonamide derivatives incorporating triazole rings aimed at evaluating their antitumor activities. These derivatives exhibited significant cytotoxic effects against various cancer cell lines. The incorporation of triazole moieties has been linked to enhanced biological activity due to their ability to interact with multiple biological targets .

Antimalarial Properties

In the search for new antimalarial agents, derivatives of [1,2,4]triazolo[4,3-a]pyridines have been synthesized and evaluated for their activity against malaria parasites. A virtual library was created to identify compounds with potential antimalarial properties. The synthesized compounds were subjected to in vitro evaluation and demonstrated promising results against Plasmodium falciparum, indicating the potential for further development into effective antimalarial drugs .

Case Studies and Research Findings

Study Focus Findings Reference
Antifungal ActivityCompounds showed higher efficacy than fluconazole against Candida species with MIC ≤ 25 µg/mL.
Anticancer ActivityNew sulfonamide derivatives exhibited significant cytotoxicity against cancer cell lines.
Antimalarial ActivityNovel derivatives demonstrated promising in vitro activity against Plasmodium falciparum.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core structural motifs with several analogs, differing primarily in substituents on the triazolopyridazine and sulfonamide groups. Below is a detailed comparison based on molecular properties and structural variations.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents CAS No.
Target Compound Not explicitly provided in evidence N/A - 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 4-(1H-pyrazol-1-yl)benzenesulfonamide
Not provided
Compound from C₁₇H₁₇N₉O₂S 411.4 - 3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 1H-imidazole-4-sulfonamide
2380068-71-1
Compound from C₂₂H₃₀N₁₀O₂S 522.6 - 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
- 1-isopropyl-N,3,5-trimethylpyrazole-4-sulfonamide
Not provided

Key Observations:

Triazolopyridazine Core Modifications :

  • The target compound substitutes the triazolopyridazine core with a methyl group at position 3, which may enhance metabolic stability compared to the pyridinyl group in ’s compound .
  • ’s compound replaces the methyl group with a cyclopropyl moiety, likely improving lipophilicity and membrane permeability .

employs an imidazole-sulfonamide group, which may alter electronic properties and solubility .

Molecular Weight and Pharmacokinetics :

  • The target compound (exact weight unspecified) likely falls between (411.4 g/mol) and (522.6 g/mol). Lower molecular weight (e.g., ) may favor oral bioavailability, while bulkier groups () could enhance target affinity at the expense of solubility .

Research Findings and Implications

While experimental data for the target compound are absent in the provided evidence, inferences can be drawn from its analogs:

  • ’s compound (C₁₇H₁₇N₉O₂S) demonstrates that pyridinyl-triazolopyridazine derivatives exhibit moderate molecular weights suitable for CNS penetration, though imidazole sulfonamides may limit solubility .
  • ’s compound (C₂₂H₃₀N₁₀O₂S) highlights the trade-off between steric bulk (cyclopropyl, trimethylpyrazole) and pharmacokinetic properties. Such modifications are often employed to improve selectivity in kinase inhibitors .

Q & A

Basic: What are the key synthetic strategies for this compound?

Methodological Answer:
The synthesis involves multi-step reactions focusing on coupling intermediates (e.g., triazolo-pyridazine and azetidine moieties) under controlled conditions. Key steps include:

  • Intermediate Preparation : Formation of the triazolo-pyridazine core via cyclization reactions using triazenylpyrazole precursors .
  • Azetidine Functionalization : Introducing the methyl group at the azetidine ring via nucleophilic substitution or reductive amination .
  • Sulfonamide Coupling : Reacting the azetidine intermediate with a sulfonamide-bearing benzene derivative under anhydrous conditions .
  • Reaction Optimization : Temperature (typically 60–100°C), solvent choice (DMF or THF), and catalysts (e.g., K₂CO₃ for deprotonation) are critical for yield improvement (70–85% reported in analogous compounds) .
    Analytical Validation : Post-synthesis, intermediates and the final product are characterized via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS to confirm structural integrity .

Basic: How is the structural integrity of this compound verified post-synthesis?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is employed:

  • Nuclear Magnetic Resonance (NMR) : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm). 13C NMR^{13} \text{C NMR} confirms carbon frameworks, such as sulfonamide (δ 125–135 ppm) and triazole (δ 145–155 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is assessed using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 510.2 for analogous compounds) .

Intermediate: What methodologies assess its stability under different storage conditions?

Methodological Answer:
Stability is evaluated through stress testing:

  • Thermal Stability : Incubation at 40–60°C for 14 days, monitored via HPLC for degradation products (e.g., sulfonamide hydrolysis) .
  • Photostability : Exposure to UV light (ICH Q1B guidelines) to detect photodegradants .
  • Hydrolytic Stability : Testing in buffered solutions (pH 1.2–7.4) at 37°C, with LC-MS identifying hydrolyzed byproducts (e.g., cleavage of the pyrazole ring) .
    Key Finding : Analogous sulfonamide-triazolo hybrids show <5% degradation under inert, dark storage at -20°C .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

  • Assay Validation : Use standardized protocols (e.g., ATP-based kinase assays for enzyme inhibition) with positive controls .
  • Purity Reassessment : Re-analyze compound batches via LC-MS to rule out impurities >1% .
  • Statistical Analysis : Apply ANOVA or multivariate regression to compare IC₅₀ values across labs, accounting for variables like cell passage number .

Advanced: What computational approaches predict its interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina model binding poses with kinase domains (e.g., CDK2), prioritizing hydrogen bonds with sulfonamide and π-π stacking with triazole .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100 ns trajectories, evaluating RMSD (<2 Å for stable complexes) .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. cyclopropyl on azetidine) with activity using Random Forest algorithms .

Advanced: Strategies for optimizing reaction yields in large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply Taguchi methods to optimize variables (e.g., solvent ratio, catalyst loading), improving yields from 65% to >80% .
  • Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer for exothermic steps (e.g., triazole formation) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings, reducing side-product formation .

Advanced: Designing in vivo studies to evaluate pharmacokinetics?

Methodological Answer:

  • Animal Models : Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats, collecting plasma at 0.5–24 h .
  • PK Parameters : Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (WinNonlin).
  • Metabolite Identification : LC-HRMS detects phase I metabolites (e.g., hydroxylation at the pyridazine ring) .

Advanced: Addressing solubility challenges in formulation?

Methodological Answer:

  • Co-Solvents : Use PEG 400 or cyclodextrins to enhance aqueous solubility (>1 mg/mL) .
  • Salt Formation : React with HCl or sodium bicarbonate to generate more soluble salt forms .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .

Advanced: Analyzing metabolic pathways?

Methodological Answer:

  • Liver Microsomal Assays : Incubate with human liver microsomes (HLMs) + NADPH, quench at 0–60 min .
  • LC-MS/MS Metabolite Profiling : Identify glucuronidation (e.g., +176 Da adducts) and sulfation (+80 Da) .
  • CYP Inhibition Assays : Use fluorogenic substrates to determine CYP3A4/2D6 involvement .

Advanced: Validating target engagement in cellular models?

Methodological Answer:

  • siRNA Knockdown : Silence putative targets (e.g., AKT1) and measure changes in compound efficacy via MTT assays .
  • CRISPR-Cas9 : Generate knockout cell lines to confirm on-target effects (e.g., apoptosis rescue) .
  • Western Blotting : Quantify phospho-protein levels (e.g., p-ERK) post-treatment to verify pathway modulation .

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